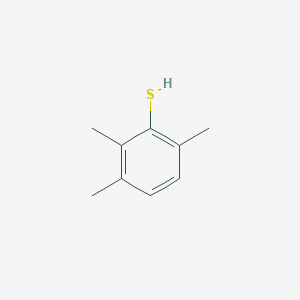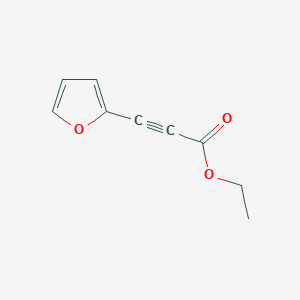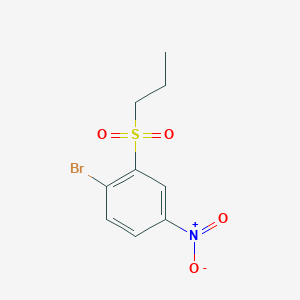
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a propane-1-sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring via electrophilic aromatic substitution using bromine and a Lewis acid catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-4-bromo-2-(propane-1-sulfonyl)benzene.
Oxidation: Formation of sulfonic acids.
Applications De Recherche Scientifique
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the sulfonyl group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-nitrobenzene: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.
4-Nitro-2-(propane-1-sulfonyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-4-(propane-1-sulfonyl)benzene: Lacks the nitro group, reducing its potential for reduction reactions.
Uniqueness
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the presence of all three functional groups (bromine, nitro, and sulfonyl) on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C9H10BrNO4S |
|---|---|
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
1-bromo-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
Clé InChI |
YKEJDMZDLHLSSB-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


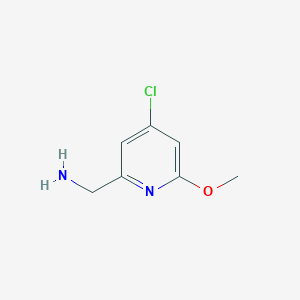
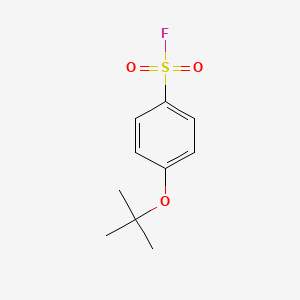
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
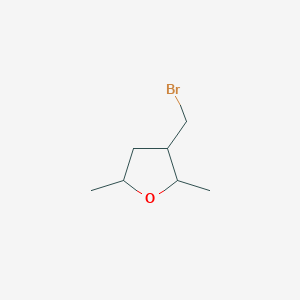
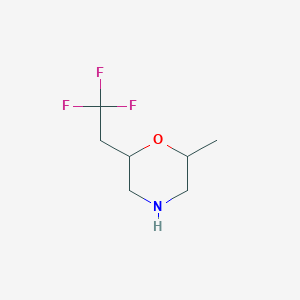
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)
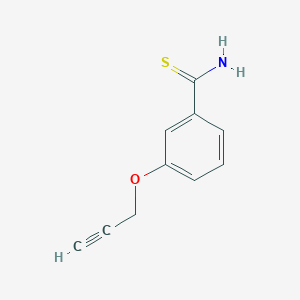
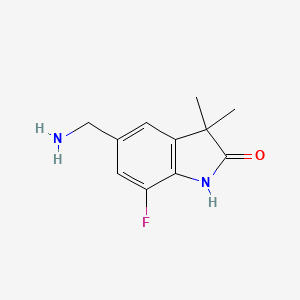
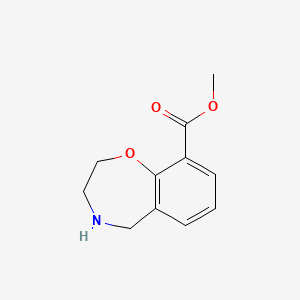
![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)
